1,1,3,3-テトラメチルウロニウムヘキサフルオロホスフェート 2-(1H-ベンゾトリアゾール-1-イル)-

説明

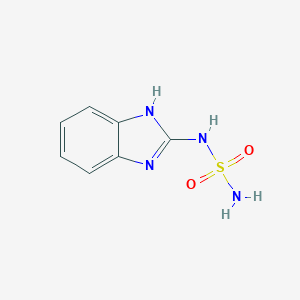

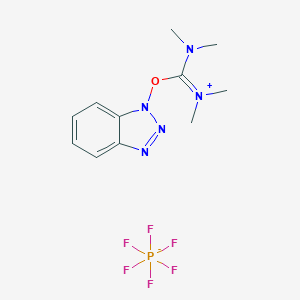

2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, commonly known as HBTU, is a widely used reagent in organic chemistry. It is used in the synthesis of peptides, peptidomimetics and other compounds. HBTU is a highly versatile reagent that is used in a wide range of chemical reactions. It is also used as an initiator in the synthesis of polymers and as a catalyst in the synthesis of polypeptides and peptide derivatives.

科学的研究の応用

固相ペプチド合成

TBTUは、固相ペプチド合成におけるカップリング試薬として使用されます。 これは、ラセミ化なしにペプチド結合を形成するのに役立ち、ペプチドのキラル中心の完全性を維持するために不可欠です .

ラセミ化の抑制

ペプチド結合形成中に、TBTUはラセミ化を効果的に抑制することが示されています。 この特性は、高いキラル純度を必要とするペプチドを合成する場合に特に重要です .

残念ながら、検索結果では、6〜8のユニークなアプリケーションを詳細に説明するのに十分な情報が提供されませんでした。上記のアプリケーションは、ソースから入手可能な限られた情報に基づいています。より包括的な分析のためには、専門のデータベースまたは科学文献へのアクセスが必要になる場合があります。

作用機序

Target of Action

The primary target of 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, also known as TBTU, is carboxylic acids . It is used as a coupling reagent in peptide synthesis . The role of TBTU is to facilitate the formation of peptide bonds, which are crucial for the structure and function of proteins.

Mode of Action

TBTU interacts with carboxylic acids to form peptide bonds in a process known as amide coupling . This reaction is essential in the synthesis of peptides, as it allows for the linking of individual amino acids into a chain. TBTU has been shown to effectively suppress racemization , which is the conversion of a specific stereoisomer into a mixture of stereoisomers. This property is crucial in peptide synthesis, as it ensures the correct spatial arrangement of the amino acids, which is vital for the biological activity of the peptide.

Biochemical Pathways

The primary biochemical pathway affected by TBTU is peptide synthesis . By facilitating the formation of peptide bonds, TBTU plays a crucial role in the production of peptides. The downstream effects of this include the formation of proteins, which are essential for numerous biological processes, including enzymatic reactions, signal transduction, and the formation of cellular structures.

Pharmacokinetics

Its solubility in dmf (dimethylformamide) suggests that it may be well-absorbed in environments where dmf or similar solvents are present .

Result of Action

The result of TBTU’s action is the formation of peptide bonds, leading to the synthesis of peptides . This is a crucial process in biology, as peptides form the basis of proteins, which carry out a vast array of functions in living organisms. By facilitating peptide synthesis, TBTU aids in the production of these essential biomolecules.

Action Environment

The action of TBTU is influenced by several environmental factors. It is known to decompose at temperatures of 195-199°C , suggesting that it is stable under normal laboratory conditions but may be unstable under high heat. Additionally, its solubility in DMF indicates that it may be more effective in environments where this solvent is present. The presence of carboxylic acids is also crucial for TBTU’s action, as these are its primary targets in peptide synthesis .

特性

IUPAC Name |

[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N5O.F6P/c1-14(2)11(15(3)4)17-16-10-8-6-5-7-9(10)12-13-16;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYZFNUUOSSNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

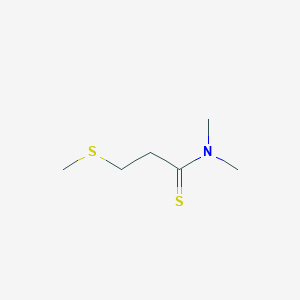

CN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F6N5OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101335774 | |

| Record name | Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

625384-22-7, 94790-37-1 | |

| Record name | Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625384-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-2-(1-H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Benzotriazolium, 1-[bis(dimethylamino)methylene]-, 3-oxide, hexafluorophosphate(1-) (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate in the synthesis of the d-amino acid peptide described in the research?

A1: 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) acts as a coupling reagent in solid-phase peptide synthesis []. In the research paper, HBTU facilitates the formation of amide bonds between consecutive d-amino acids, enabling the researchers to construct the desired d-amino acid peptide sequence on a solid support. This methodology is widely used in peptide chemistry for its efficiency and versatility.

Q2: Why is the use of d-amino acids significant in designing the peptide for this specific application?

A2: The research focuses on developing a peptide for targeted radionuclide therapy of renal cell carcinoma []. Using d-amino acids instead of naturally occurring l-amino acids results in a peptide resistant to enzymatic degradation within the body. This resistance is crucial for the peptide to remain intact and deliver the radioactive payload (iodine-125 in this case) to the tumor site, improving its residence time and consequently enhancing the therapeutic effect.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

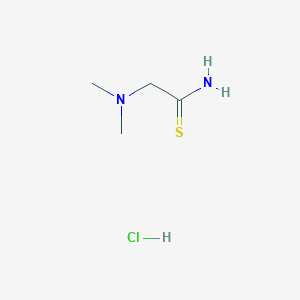

![methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B143780.png)

![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)